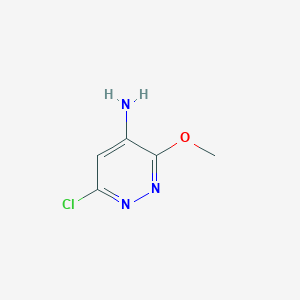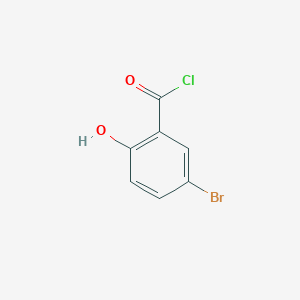![molecular formula C7H5N3O2 B168442 吡啶并[4,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 16952-65-1](/img/structure/B168442.png)
吡啶并[4,3-d]嘧啶-2,4(1H,3H)-二酮
描述
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves several steps. An improved synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation with the best conditions using DMF as a solvent, I2 (10 mol%), and a 30 minutes reaction time compared to 15 h for classic conventional heating . Another method involves heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH .科学研究应用
1. Self-Assembly into Twin Rosette Cages and Nanotubes
- Application Summary: Pyrido[4,3-d]pyrimidines have been used in the synthesis of N-Bridged derivatives that self-assemble into twin rosette cages and nanotubes in organic media .
- Methods of Application: The target molecules were synthesized in 11 steps using a convergent approach from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate .
- Results: The hierarchical self-assembly of the nanocages into rosette nanotubes and nanobundles was established by electron microscopy and molecular modelling studies .
2. Antagonists of the Human Chemokine Receptor CXCR2
- Application Summary: Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2 .
- Methods of Application: The structure–activity relationship (SAR) and improving the CXCR2 antagonistic potency of this pyrido[3,4-d]pyrimidine was explored via systematic structural modifications of the substitution pattern .
- Results: Almost all new analogues completely lacked the CXCR2 antagonism, the exception being a 6-furanyl-pyrido[3,4-d]pyrimidine analogue (compound 17b) that is endowed with similar antagonistic potency as the original hit .
3. Anti-Inflammatory Activities
- Application Summary: Pyrimidines, including Pyrido[4,3-d]pyrimidines, have been studied for their anti-inflammatory activities .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
4. Synthesis of Hexahydropyrido[4,3-d]pyrimidin-2-ones
- Application Summary: Pyrido[4,3-d]pyrimidin-2-ones have been synthesized using the Staudinger–aza-Wittig reaction of 5-acyl-4-(2-azidoethyl)-3,4-dihydropyrimidin-2(1H)-ones .
- Methods of Application: The Staudinger–aza-Wittig reaction was mediated by PPh3 .
- Results: The target pyrido[4,3-d]pyrimidines were obtained in 94-95% yields as a result of the Staudinger–intramolecular aza-Wittig reaction .
5. Antitumor Activities
- Application Summary: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor .
- Methods of Application: The antitumor activities of pyrido[2,3-d]pyrimidines are studied through various in vitro and in vivo models .
- Results: Pyrido[2,3-d]pyrimidines have shown promising results in preclinical studies for their antitumor activities .
6. Inhibitory Properties Against Epidermal Growth Factor Receptor Tyrosine Kinase
- Application Summary: Pyrido[4,3-d]pyrimidines manifest remarkable inhibitory properties against epidermal growth factor receptor tyrosine kinase .
- Methods of Application: The inhibitory properties are studied through various in vitro and in vivo models .
- Results: Pyrido[4,3-d]pyrimidines have shown promising results in preclinical studies for their inhibitory properties against epidermal growth factor receptor tyrosine kinase .
7. Dihydrofolate Reductase Inhibitor
- Application Summary: Pyrido[4,3-d]pyrimidines have been used as dihydrofolate reductase inhibitors .
- Methods of Application: The inhibitory effects of pyrido[4,3-d]pyrimidines are studied through various in vitro and in vivo models .
- Results: Pyrido[4,3-d]pyrimidines have shown promising results in preclinical studies for their inhibitory effects on dihydrofolate reductase .
属性
IUPAC Name |
1H-pyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZBAIDZJRMVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342012 | |
| Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
16952-65-1 | |
| Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)
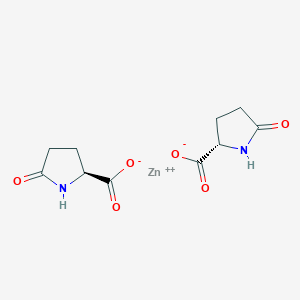
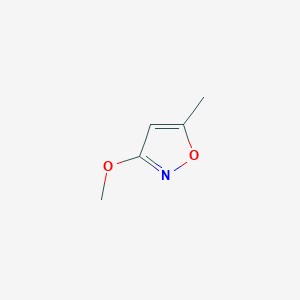
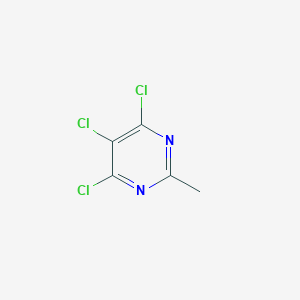
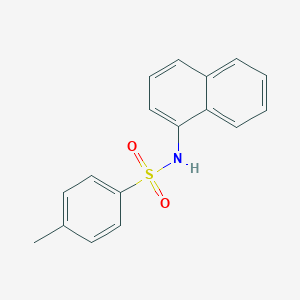
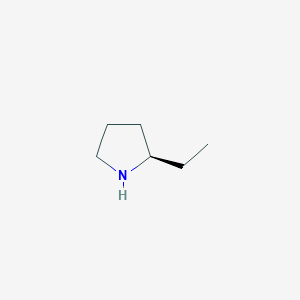
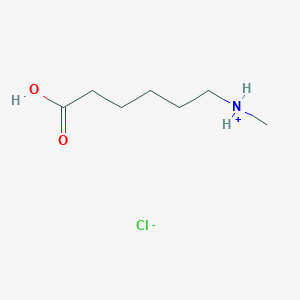
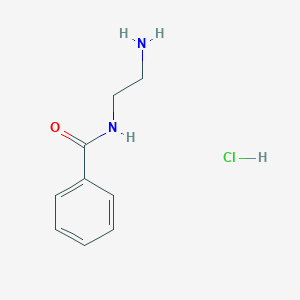
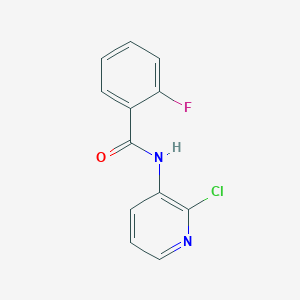
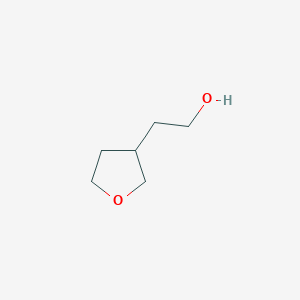
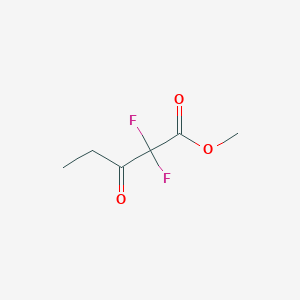
![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)
